molecular formula C11H9NO B567779 6-Methylquinoline-5-carbaldehyde CAS No. 1211489-16-5

6-Methylquinoline-5-carbaldehyde

Cat. No.: B567779
CAS No.: 1211489-16-5
M. Wt: 171.199
InChI Key: POMOLFSWXMCPFP-UHFFFAOYSA-N
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Description

6-Methylquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO. It belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield 6-methylquinoline-5-methanol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Methylquinoline-5-carbaldehyde and its derivatives often involves the inhibition of key enzymes or interference with DNA synthesis. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its utility in various applications, particularly in the synthesis of biologically active compounds .

Properties

IUPAC Name

6-methylquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMOLFSWXMCPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289391
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211489-16-5
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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